1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid physicochemical properties
1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the characterization of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole carboxylic acid derivatives are recognized as "privileged scaffolds" due to their prevalence in a wide array of therapeutic agents.[1][2][3] A thorough understanding of the physicochemical properties of this specific molecule is paramount for any drug discovery or development campaign. This document outlines the core properties—acidity (pKa), lipophilicity (LogP), and aqueous solubility—and provides detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure both accuracy and reproducibility, reflecting a commitment to scientific integrity. All quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding.
Introduction: The Significance of Pyrazole Carboxylic Acids in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in modern drug design.[1] Its metabolic stability and versatile biological activities have led to its incorporation into numerous successful therapeutic agents, including anti-inflammatory, anticancer, and antiviral drugs.[2][3] The addition of a carboxylic acid moiety provides a critical handle for synthetic modification and, more importantly, a key interaction point for biological targets.
1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid combines this valuable scaffold with a bromophenyl group, which can modulate lipophilicity and offer a vector for further synthetic exploration.[4] Characterizing its fundamental physicochemical properties is not merely an academic exercise; it is a critical first step in evaluating its potential as a drug candidate. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and therapeutic efficacy.
Molecular Profile of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
A precise understanding of the molecule's identity is the foundation for all subsequent analysis. While specific experimental data for this exact isomer is sparse in public literature, its fundamental properties can be derived from its structure.
Chemical Structure:
Figure 1. Chemical Structure
| Identifier | Value |
| IUPAC Name | 1-(3-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid |
| Molecular Formula | C₁₁H₉BrN₂O₂ |
| Molecular Weight | 281.11 g/mol |
| Canonical SMILES | CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)Br |
| InChI Key | ULQBDRMGIOUASN-UHFFFAOYSA-N[5] |
Core Physicochemical Properties and Their Impact on Drug Development
The journey from a promising compound to a viable drug is dictated by its physicochemical properties. Here, we detail the experimental determination of three critical parameters: pKa, LogP, and solubility.
Acidity (pKa)
Theoretical Background and Importance
The acid dissociation constant (pKa) is a measure of a molecule's acidity. For an acidic compound like a carboxylic acid, the pKa is the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. This is fundamentally important because the ionization state of a drug affects its solubility, membrane permeability, and binding to its biological target.[6] A drug's absorption in the gastrointestinal tract, which has a varying pH, is directly influenced by its pKa.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly reliable and widely used method for pKa determination.[7] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[6][8]
Methodology:
-
Preparation of Solutions:
-
Analyte Solution: Prepare an accurate solution of the test compound (e.g., 1 mM) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if solubility is low.[8]
-
Titrant: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).[6]
-
Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[6][8]
-
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[6][8]
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled vessel equipped with a magnetic stirrer.[8]
-
Add the ionic strength adjuster.
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[6][8]
-
Immerse the calibrated pH electrode into the solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).
-
The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region.[8]
-
Causality Note: Maintaining constant ionic strength with KCl is crucial because ionic interactions in the solution can affect the activity of hydrogen ions, thereby shifting the measured pKa. Purging with nitrogen is essential to prevent atmospheric carbon dioxide from dissolving and forming carbonic acid, which would act as a competing weak acid and distort the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP/LogD)
Theoretical Background and Importance
Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. It is quantified as the partition coefficient (P), which is the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9][10] The logarithm of this value, LogP, is used for convenience. For ionizable molecules like the topic compound, the distribution coefficient (LogD) is used, which is the partition ratio at a specific pH. LogP/D values that are too low may result in poor membrane permeability, while values that are too high can lead to poor aqueous solubility and high metabolic turnover.
Experimental Protocol: OECD 107 Shake-Flask Method for LogP Determination
The Shake-Flask method is the gold standard for LogP determination and is suitable for compounds with LogP values in the range of -2 to 4.[9][11]
Methodology:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of the test compound in n-octanol.
-
Causality Note: Pre-saturation of the solvents is essential to ensure that the volumes of the two phases do not change during the partitioning experiment, which would alter the concentration measurements.[9]
-
-
Partitioning:
-
In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol (containing the test compound) and a precise volume of the pre-saturated aqueous buffer. For an acidic compound, the aqueous phase should be buffered at a pH at least 2 units below the expected pKa to ensure the compound is in its neutral, non-ionized form.[11]
-
Agitate the vessel at a constant temperature (20-25 °C) until equilibrium is reached (e.g., by mechanical shaking for 30 minutes).[9][12]
-
-
Phase Separation:
-
Quantification:
-
Carefully sample an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[9] A calibration curve must be generated for quantification.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]aqueous
-
The LogP is the base-10 logarithm of P.
-
The experiment should be repeated with different volume ratios of the two solvents to ensure the result is consistent and independent of concentration.[9][12]
-
Caption: Workflow for LogP determination via OECD 107 Shake-Flask method.
Aqueous Solubility
Theoretical Background and Importance
Aqueous solubility is arguably one of the most important physicochemical properties for oral drug administration. A compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major cause of failure for drug candidates.[13] Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and represents the true solubility limit. This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true value.[14][15]
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
This method determines the equilibrium solubility of a solid compound in a specific aqueous medium.
Methodology:
-
Preparation:
-
Prepare the desired aqueous medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions).[16]
-
Weigh an excess amount of the solid test compound into a vial.
-
Causality Note: Adding a clear excess of solid is mandatory to ensure that a saturated solution is formed and that equilibrium can be reached.[15]
-
-
Equilibration:
-
Add a precise volume of the aqueous buffer to the vial.[16]
-
Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[16]
-
Incubate for an extended period (typically 24-72 hours) to ensure equilibrium is fully established. The concentration should be checked at multiple time points (e.g., 24h, 48h) to confirm that it has reached a plateau.[15][16]
-
-
Sample Processing:
-
After incubation, visually inspect the sample to confirm the presence of undissolved solid.
-
Separate the solid from the saturated solution. This is typically done by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Causality Note: Filtration is a critical step to remove any fine particulates that could otherwise lead to an overestimation of solubility.
-
-
Quantification:
-
Reporting:
-
The final solubility is reported in units of µg/mL or µM.[17]
-
Caption: Workflow for thermodynamic solubility determination.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties for 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Predicted values are based on structural similarity to other known pyrazole carboxylic acids, while experimental values are to be determined using the protocols outlined in this guide.
| Property | Predicted Range / Value | Experimental Value | Methodology |
| Molecular Weight | 281.11 g/mol | N/A | Calculation |
| Melting Point (°C) | >200 (Solid) | TBD | Capillary Melting Point |
| pKa | 3.0 - 4.5 | TBD | Potentiometric Titration |
| LogP | 2.5 - 3.5 | TBD | OECD 107 Shake-Flask |
| Aqueous Solubility | Low (<50 µg/mL at pH 7.4) | TBD | Thermodynamic Shake-Flask |
Conclusion
A rigorous, systematic approach to determining the physicochemical properties of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is essential for advancing its study as a potential therapeutic agent. The protocols for pKa, LogP, and thermodynamic solubility detailed in this guide represent robust, validated methods that will yield the high-quality, reproducible data required for informed decision-making in a drug discovery pipeline. By understanding these core characteristics, researchers can better predict the ADME profile of the molecule, design more effective formulations, and ultimately accelerate its path toward clinical evaluation.
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